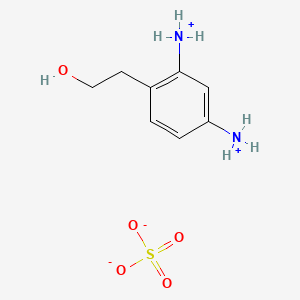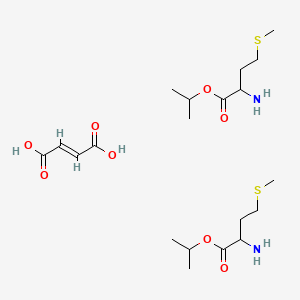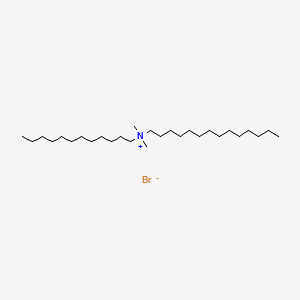
Dodecyldimethyltetradecylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyldimethyltetradecylammonium bromide: is a quaternary ammonium compound with the molecular formula C28H60BrN and a molecular weight of 490.7 g/mol . It is a cationic surfactant known for its ability to disrupt cell membranes and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyldimethyltetradecylammonium bromide can be synthesized through the quaternization of dimethyltetradecylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Dodecyldimethyltetradecylammonium bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in ion-exchange reactions and form complexes with various anions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Ion-Exchange Reactions: Often conducted in aqueous solutions with various counterions.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield dodecyldimethyltetradecylammonium hydroxide .
Scientific Research Applications
Chemistry: Dodecyldimethyltetradecylammonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases .
Biology: In biological research, it is employed as a surfactant to solubilize proteins and peptides, extract DNA, and lyse cells .
Industry: Industrially, it is used in formulations for disinfectants, fabric softeners, and antistatic agents .
Mechanism of Action
Dodecyldimethyltetradecylammonium bromide exerts its effects primarily through its cationic nature. It interacts with negatively charged cell membranes, leading to membrane disruption and cell lysis. This property is particularly useful in applications requiring cell lysis and protein solubilization .
Comparison with Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didodecyldimethylammonium bromide: Known for its use in the synthesis of multilamellar vesicular silica.
Dioctadecyldimethylammonium bromide: Used in drug delivery and vaccine formulations.
Uniqueness: Dodecyldimethyltetradecylammonium bromide is unique due to its specific alkyl chain length and quaternary ammonium structure, which confer distinct surfactant properties and make it suitable for a wide range of applications .
Properties
CAS No. |
70755-46-3 |
|---|---|
Molecular Formula |
C28H60BrN |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
dodecyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C28H60N.BrH/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-29(3,4)27-25-23-21-19-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VWOZKDKGQSCTLX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


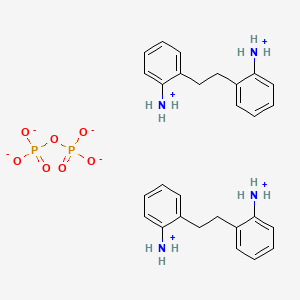
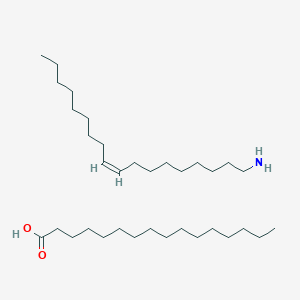
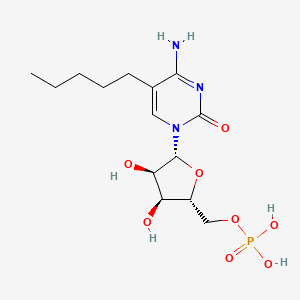
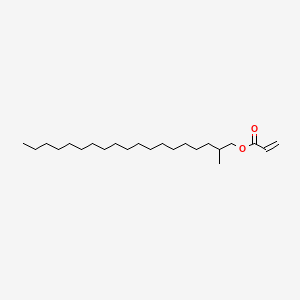

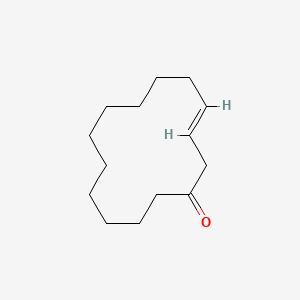
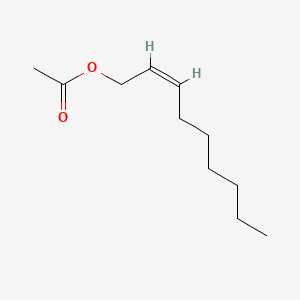
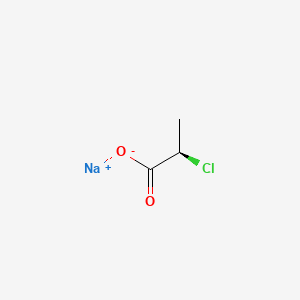

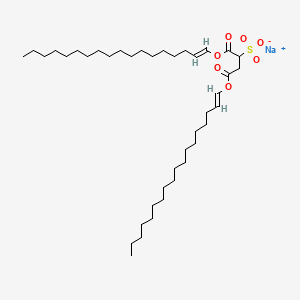

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
